molecular formula C18H13FN4OS2 B2410640 N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 731781-11-6

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2410640
CAS No.: 731781-11-6
M. Wt: 384.45
InChI Key: JNGJNDMLOPOHOG-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H13FN4OS2 and its molecular weight is 384.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS2/c19-12-6-7-13-15(8-12)26-18(21-13)23-16(24)10-25-17-20-9-14(22-17)11-4-2-1-3-5-11/h1-9H,10H2,(H,20,22)(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGJNDMLOPOHOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=NC4=C(S3)C=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H17FN2OSC_{19}H_{17}FN_2OS, with a molecular weight of approximately 340.41 g/mol. The compound features a benzothiazole moiety known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in disease pathways, particularly those related to cancer and infectious diseases.
  • Antimicrobial Properties : Similar benzothiazole derivatives have shown significant antimicrobial activity against various pathogens, suggesting a potential for this compound as an antimicrobial agent.
  • Cellular Interaction : The imidazole ring in the structure may facilitate interactions with cellular targets, influencing signaling pathways critical for cell proliferation and survival.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial effects. For instance, benzothiazole derivatives have been documented to possess activity against Mycobacterium tuberculosis and other bacterial strains. In a study evaluating various benzothiazole derivatives, several compounds demonstrated significant inhibitory concentrations (IC50 values) against pathogenic bacteria .

Anticancer Activity

Benzothiazole derivatives are also known for their anticancer properties. A study highlighted that certain benzothiazole compounds inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. The specific interactions of this compound with cancer cell lines remain to be fully elucidated but suggest a promising avenue for further research .

Case Study 1: Antitubercular Activity

A related study focused on the synthesis and evaluation of substituted benzamide derivatives against Mycobacterium tuberculosis. Among the tested compounds, some exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating potent antitubercular activity . While direct data on this compound is limited, its structural similarities suggest potential efficacy in this area.

Case Study 2: Cytotoxicity Assessment

In assessing the cytotoxicity of related compounds on human embryonic kidney cells (HEK293), researchers found that many derivatives were non-toxic at therapeutic concentrations. This highlights the importance of safety profiles in developing new therapeutic agents .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialSignificant inhibition against Mycobacterium tuberculosis
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityNon-toxic to HEK293 cells at therapeutic doses

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C19H17FN2OS
  • Molecular Weight : 340.41 g/mol
  • CAS Number : 673445-79-9

The structure features a benzothiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The imidazole ring contributes to its potential as an anticancer agent.

Anticancer Properties

Research indicates that compounds containing benzothiazole and imidazole moieties exhibit promising anticancer activity. A study demonstrated that related compounds could inhibit cell proliferation in various cancer cell lines, suggesting that N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide may also possess similar properties. The mechanism of action often involves the induction of apoptosis and inhibition of specific oncogenic pathways .

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent against various pathogens. In vitro studies have evaluated its effectiveness against bacteria such as Mycobacterium tuberculosis and other resistant strains. The presence of the benzothiazole group enhances its ability to penetrate bacterial membranes, thereby improving its efficacy .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on enzymes involved in critical biological processes. For instance, it may act as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range.
Study 2Antimicrobial EfficacyShowed effectiveness against Mycobacterium tuberculosis with MIC values indicating potential for development as an antitubercular agent.
Study 3Enzyme InhibitionExhibited strong inhibition of acetylcholinesterase activity, suggesting potential for treating Alzheimer's disease .

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